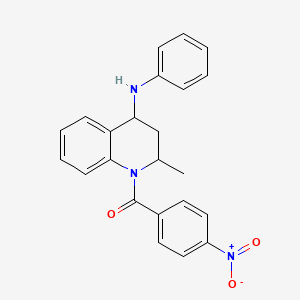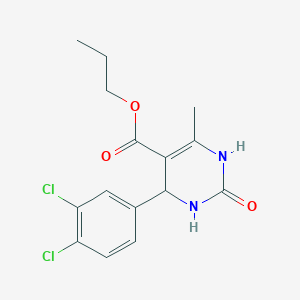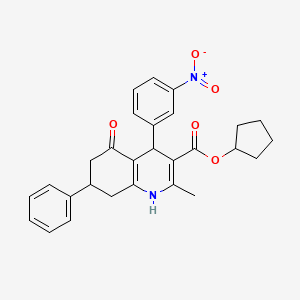![molecular formula C15H12F3NO3 B5247181 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5247181.png)
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene is an aromatic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The trifluoromethylation process is a crucial step, often achieved through radical trifluoromethylation techniques . The reaction conditions usually require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing advanced reactors and continuous flow systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is essential to achieve consistent quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction processes, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Nitro-o-xylene: Another related compound with distinct applications and properties.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene makes it unique compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability, lipophilicity, and overall reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1,2-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-9-3-5-12(7-10(9)2)22-14-6-4-11(15(16,17)18)8-13(14)19(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHJNGIINQWTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B5247098.png)
![N-{4-[(1-bromo-2-naphthyl)oxy]-3-chlorophenyl}-9-acridinamine](/img/structure/B5247103.png)

![(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247129.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzamide](/img/structure/B5247136.png)
![2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5247140.png)
![2-chloro-5-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5247144.png)
![1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5247154.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B5247156.png)

![6-methoxy-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5247167.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5247174.png)

![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5247191.png)
